Fmoc-Lys(nicotinoyl)-OH
Description
Fmoc-Lys(nicotinoyl)-OH is a protected lysine derivative designed for solid-phase peptide synthesis (SPPS). The α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group is modified with a nicotinoyl moiety (a pyridine-3-carbonyl group).
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151217 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-11-9 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Two-Step Synthesis
The conventional preparation of Fmoc-Lys(nicotinoyl)-OH involves a two-step process: nicotinoylation of lysine followed by Fmoc protection. In the first stage, (S)-methyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(nicotinamido)hexanoate is hydrolyzed using a mixture of water, calcium chloride, and sodium hydroxide in isopropyl alcohol at 20°C for 5 hours. The second stage employs acetic acid in a water-isopropyl alcohol system to yield the final product. This method achieves a moderate yield of 57%.
Key Reagents :
-
Sodium hydroxide (NaOH) for hydrolysis
-
Acetic acid (CH₃COOH) for neutralization
-
Isopropyl alcohol as the solvent
Reaction Parameters :
-
Temperature: 20°C
-
Time: 5 hours (hydrolysis)
One-Pot Reaction Method
A patent-pending one-pot synthesis optimizes efficiency by combining reductive benzylation and methylation in anhydrous dichloromethane. This method uses triethylamine (TEA) and Boc anhydride to facilitate simultaneous protection and functionalization. The crude product is purified via silica gel column chromatography with methanol-dichloromethane eluent, yielding 93% pure this compound.
Advantages :
Industrial Production Techniques
Scalable Solid-Phase Synthesis
Industrial production leverages automated SPPS systems, where this compound is sequentially coupled to a resin-bound peptide chain. The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amino group for subsequent reactions.
Critical Parameters :
-
Coupling reagents: DIC (N,N’-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole)
-
Temperature: 25–30°C (controlled to prevent side reactions)
Patent-Enabled Method for High Throughput
The method disclosed in CN112110833A eliminates corrosive reagents like trimethyl chlorosilane, substituting them with ethanol or tetrahydrofuran (THF) as co-solvents. This approach reduces environmental hazards and improves scalability, achieving an 80% yield in pilot-scale trials.
Table 1: Comparison of Industrial Methods
| Parameter | Traditional SPPS | Patent Method (CN112110833A) |
|---|---|---|
| Yield | 57% | 80–81% |
| Key Reagent | Piperidine | Ethanol/THF |
| Purification Complexity | High | Moderate |
| Scalability | Moderate | High |
Optimization Strategies
Solvent System Adjustments
Replacing dichloromethane with ethanol or acetone in saponification steps minimizes Mtt group loss, enhancing yield by 15–20%. For example, using ethanol as a co-solvent with calcium chloride improves reaction homogeneity.
Catalytic Enhancements
Incorporating LiOH instead of NaOH for saponification reduces side reactions, particularly demethylation of the nicotinoyl group. This adjustment is critical for maintaining the integrity of acid-labile protecting groups.
Challenges and Limitations
Purification Bottlenecks
Silica gel chromatography, while effective, becomes cost-prohibitive at industrial scales. Alternatives like recrystallization from ethyl acetate-hexane mixtures are being explored.
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₇N₃O₅ |
| Molecular Weight | 473.52 g/mol |
| CAS Number | 252049-11-9 |
| Appearance | White crystalline solid |
| Melting Point | 85–87°C |
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(nicotinoyl)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The exposed amino group can react with activated carboxyl groups to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
DIC and HOBt: Used as coupling reagents to facilitate the formation of amide bonds.
Major Products Formed
The primary product formed from these reactions is the desired peptide or protein sequence, with the this compound serving as a building block in the synthesis .
Scientific Research Applications
Peptide Synthesis
Fmoc-Lys(nicotinoyl)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of lysine, allowing for selective coupling with other amino acids. This method is essential for creating complex peptides with specific sequences.
Drug Development
The compound is significant in the design of peptide-based drugs. Its unique structure enhances the solubility and stability of peptides, which is critical for therapeutic efficacy. Peptides synthesized with this compound have demonstrated improved binding affinities to target proteins compared to those synthesized using standard lysine derivatives.
Bioconjugation
This compound can be used to create bioconjugates that link peptides to other biomolecules, enhancing their functionality in therapeutic and diagnostic applications.
Protein Interaction Studies
This compound facilitates the study of protein-protein interactions by serving as a building block in the synthesis of peptide probes that can selectively bind to target proteins.
Case Studies and Research Findings
- Solid-Phase Peptide Synthesis : A study successfully incorporated this compound into peptides mimicking glycation sites found in human serum albumin. Mass spectrometry confirmed the structure of these peptides, demonstrating the compound's effectiveness in producing biologically relevant sequences without undesired side reactions.
- Therapeutic Applications : Research indicated that peptides synthesized with this compound exhibited enhanced binding affinity to target proteins compared to those synthesized with traditional lysine derivatives. This suggests potential for developing more effective peptide-based therapeutics.
- Bioconjugation Studies : The compound has been utilized in creating conjugates that enhance the delivery and efficacy of therapeutic agents by improving their stability and solubility in biological environments.
Mechanism of Action
The mechanism of action of Fmoc-Lys(nicotinoyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The nicotinoyl group can enhance the solubility and stability of the peptide, facilitating its incorporation into the growing peptide chain .
Comparison with Similar Compounds
Structural and Functional Differences
The ε-amino modifications of lysine derivatives dictate their chemical properties and applications. Below is a comparative analysis:
Solubility and Biocompatibility
- Nicotinoyl derivatives are expected to exhibit moderate solubility in polar solvents (e.g., DMF, DMSO) due to the pyridine ring’s polarity, contrasting with hydrophobic acyl chains (e.g., octanoyl) or hydrophilic phosphonucleoside groups .
- Glycosylated derivatives (e.g., Fmoc-Lys(Glc)-OH) show improved water solubility and reduced immunogenicity, advantageous for in vivo applications .
Biological Activity
Fmoc-Lys(nicotinoyl)-OH (Nα-Fmoc-Nε-nicotinoyl-L-lysine) is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nicotinoyl moiety. This compound is pivotal in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), and has garnered attention for its potential applications in drug development, bioconjugation, and the study of protein interactions.
- Molecular Formula : C₁₉H₁₈N₄O₄
- Molecular Weight : 366.37 g/mol
- CAS Number : 252049-11-9
The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during synthesis, allowing for selective coupling with other amino acids. The nicotinoyl group enhances the solubility and stability of peptides, which is crucial for their biological activity and therapeutic applications .
Applications in Research and Medicine
This compound has several significant applications:
- Peptide Synthesis :
- Drug Development :
- Bioconjugation :
- Protein Interaction Studies :
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in various experimental contexts:
- Solid-Phase Peptide Synthesis : Research demonstrated the successful incorporation of this compound into peptides that mimic glycation sites found in human serum albumin. Mass spectrometry confirmed the structure of the synthesized peptides, showcasing the compound's effectiveness in producing biologically relevant sequences without undesired side reactions .
- Therapeutic Applications : In one study, peptides synthesized with this compound exhibited enhanced binding affinity to target proteins compared to those synthesized with standard lysine derivatives. This suggests that the nicotinoyl modification could be leveraged to design more effective peptide-based therapeutics .
Biological Activity Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₄ |
| Molecular Weight | 366.37 g/mol |
| CAS Number | 252049-11-9 |
| Primary Applications | Peptide synthesis, drug development, bioconjugation |
| Mechanism | Protects amino group; enhances solubility/stability |
| Notable Case Study | Peptides mimicking glycation sites; improved binding |
Q & A
Q. What are the optimal synthetic strategies for incorporating Fmoc-Lys(nicotinoyl)-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound can be integrated into SPPS using standard Fmoc chemistry. The nicotinoyl group on the ε-amino side chain requires orthogonal protection to avoid interference during peptide elongation. For example, the Mtt (4-methyltrityl) group, which is acid-labile, can be used for temporary protection and removed selectively with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) . Coupling is typically performed using activating agents like DIC/HOAt in DMF, followed by Fmoc deprotection with 20% piperidine. This approach ensures compatibility with resin-bound peptide chains and minimizes side reactions .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Analytical HPLC with UV detection (e.g., at 254 nm or 280 nm) is critical for assessing purity. Reverse-phase C18 columns and gradients of acetonitrile/water with 0.1% TFA are recommended. Mass spectrometry (MS) confirms the molecular weight (e.g., ESI-MS or MALDI-TOF), while H and C NMR verify the nicotinoyl moiety’s incorporation and Fmoc-group integrity. For example, characteristic aromatic proton signals (δ 8.5–9.0 ppm) from the nicotinoyl group should appear in the NMR spectrum .
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Avoid inhalation, skin contact, and eye exposure by using PPE (nitrile gloves, lab coat, safety goggles). Work in a fume hood to minimize dust exposure. Store the compound at -20°C in a desiccator to prevent hydrolysis of the nicotinoyl group. Dispose of waste via chemical incineration in compliance with local regulations .
Advanced Research Questions
Q. How does the nicotinoyl modification influence the physicochemical properties of peptides containing this compound?
- Methodological Answer : The nicotinoyl group introduces a polar aromatic moiety, enhancing peptide solubility in aqueous buffers while enabling π-π stacking interactions. This can be quantified via circular dichroism (CD) spectroscopy to assess secondary structure changes or isothermal titration calorimetry (ITC) to study binding thermodynamics. For instance, peptides with nicotinoyl-modified lysines exhibit altered aggregation behavior compared to unmodified analogs, as observed in β-sheet-rich systems .
Q. What challenges arise in the selective deprotection of the nicotinoyl group in multi-functionalized peptides?
- Methodological Answer : The nicotinoyl group is stable under standard Fmoc deprotection conditions (piperidine) but may degrade under prolonged acidic treatment. To preserve it during global deprotection (e.g., TFA cleavage from resin), use mild scavengers like triisopropylsilane (TIS) and water (95:2.5:2.5 TFA/TIS/HO) for 2–3 hours. For orthogonal deprotection, consider photolabile groups (e.g., NVOC) or enzymatic cleavage strategies to avoid side reactions .
Q. Can this compound be utilized in designing self-assembling peptide hydrogels for drug delivery?
- Methodological Answer : Yes, the aromatic nicotinoyl group promotes hydrophobic interactions critical for hydrogel formation. To optimize self-assembly, vary pH (5.0–7.4) and ionic strength (e.g., PBS buffer) to trigger gelation. Characterize rheological properties (storage modulus ) and morphology via TEM or AFM. For drug encapsulation, load hydrophobic therapeutics (e.g., paclitaxel) during gelation and monitor release kinetics using UV-Vis spectroscopy .
Q. How do data discrepancies in reported coupling efficiencies for this compound arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from differences in activation methods (e.g., HBTU vs. DIC/HOAt) or resin swelling. To resolve, pre-activate the amino acid (1.5 equiv.) with DIC/HOAt in DMF for 5 minutes before coupling. Monitor reaction completion via Kaiser test or ninhydrin assay. If coupling fails, introduce double coupling (2 × 1 hour) or use microwave-assisted synthesis (50°C, 10 W) to enhance efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
